molecular formula C19H25BrN6O2 B11252872 (5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11252872
M. Wt: 449.3 g/mol
InChI Key: BTYFUJPLCOCFSK-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of furan, bromine, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving piperazine and pyrimidine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted furan derivatives .

Scientific Research Applications

(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromofuran-2-yl)(4-(4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H25BrN6O2

Molecular Weight

449.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H25BrN6O2/c1-14-13-17(24-7-5-23(2)6-8-24)22-19(21-14)26-11-9-25(10-12-26)18(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3

InChI Key

BTYFUJPLCOCFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C

Origin of Product

United States

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